2-(Trifluoromethoxy)anisole

Übersicht

Beschreibung

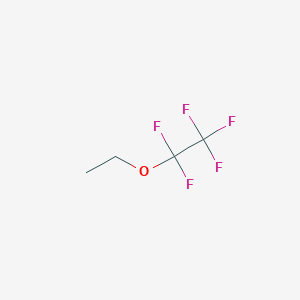

2-(Trifluoromethoxy)anisole is a chemical compound with the molecular formula C8H7F3O2 . It is used in various applications, including biological evaluations of some antitumor agents .

Synthesis Analysis

The synthesis of this compound involves several steps. The mechanism is based on the nucleophilic attack of the carbon-sulfur bond on a positively charged halogen, which subsequently makes the nucleophilic substitution by a fluoride possible . The trifluoromethoxy group enhances the kinetic acidity of anisole by a factor of 3 if in the ortho position, 300 if in the para position, and almost 2000 if in the meta position .Molecular Structure Analysis

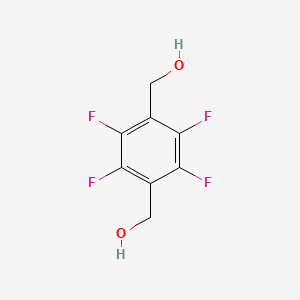

The molecular structure of this compound consists of a benzene ring with a methoxy group (OCH3) and a trifluoromethoxy group (OCF3) attached to it . The average mass of the molecule is 192.135 Da .Chemical Reactions Analysis

The chemical reactions involving this compound are complex. For example, nucleophilic trifluoromethoxylation of alkyl halides without silver has been reported . The reaction conditions tolerate a range of functional groups .Physical and Chemical Properties Analysis

This compound is a flammable liquid and vapor . It forms an explosive mixture with air and poses a moderate explosion hazard when exposed to heat or flame .Wissenschaftliche Forschungsanwendungen

Electron-Withdrawing Characteristics and Chemical Reactions

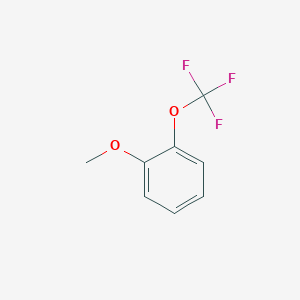

The trifluoromethoxy group, as present in 2-(Trifluoromethoxy)anisole, is known for its strong electron-withdrawing capabilities, surpassing those of methoxy and trifluoromethyl groups. This feature significantly influences the chemical behavior of compounds, particularly in ortho-lithiation reactions, providing unique characteristics in terms of reactivity and selectivity. For instance, 4-(trifluoromethoxy)anisole demonstrates a preferential deprotonation adjacent to the OCH(3) group, a behavior attributed to the substantial electron-withdrawing nature of the OCF(3) group (Castagnetti & Schlosser, 2002).

Catalytic Activation in Organoplatinum Complexes

In the realm of organoplatinum chemistry, the catalytic activation of anisole derivatives has been a subject of interest. Specifically, the selectivity of C-H bond activation of anisole by electrophilic methylplatinum(II) complexes has been explored, highlighting the nuanced reactivity and potential applications in synthesizing various organometallic compounds (Bonnington et al., 2012).

Asymmetric Catalysis and Synthesis

The trifluoromethoxy group's introduction into organic compounds has seen a surge of interest, especially in asymmetric catalysis. For example, silver-catalyzed intermolecular bromotrifluoromethoxylation of alkenes using a novel trifluoromethoxylation reagent demonstrates the group's utility in synthesizing complex molecules with high functional group compatibility and broad scope. This process is valued for its simplicity, scalability, and mild reaction conditions (Guo et al., 2017).

Electrochemical Behavior

In electrochemistry, the anodic behavior of anisole derivatives has been studied to understand their reactivity and potential applications in electro-fluorination processes. This includes kinetic studies and exploring the potential for anodic fluorination in various conditions, offering insights into reaction mechanisms and parameters (Ciumag et al., 2012).

Nucleophilic Trifluoromethoxylation

The development of reagents for nucleophilic trifluoromethoxylation reflects the trifluoromethoxy group's significance in synthesizing trifluoromethyl ethers. This includes the formation of isolable pyridinium trifluoromethoxide salts, which act as effective sources for SN2 reactions, highlighting the group's potential in creating novel organic molecules (Duran-Camacho et al., 2021).

Electrophilicity in σ Complexation

Studies on the kinetics of σ complexation involving unsymmetrical anisole derivatives like 2-nitro-4,6-bis(trifluoromethylsulfonyl)anisole provide insights into the electron-withdrawing effects and electrophilic reactivity. This research is crucial for understanding the reactivity patterns and stability of various adducts formed during such complexations (Guesmi et al., 2014).

Safety and Hazards

Zukünftige Richtungen

The trifluoromethoxy group, which is part of 2-(Trifluoromethoxy)anisole, is finding increased utility as a substituent in bioactives . It is predicted that more fluorinated compounds will be developed in the near future, as fluoro-organic compounds continue to attract attention in the field of chemistry and biochemistry .

Wirkmechanismus

Target of Action

It is known to be used in suzuki–miyaura (sm) cross-coupling reactions , which are widely applied transition metal catalysed carbon–carbon bond forming reactions .

Mode of Action

In the context of sm cross-coupling reactions, the compound may participate in the transmetalation process . This process involves the transfer of an organic group from a boron compound to a metal .

Biochemical Pathways

It is known to be involved in sm cross-coupling reactions , which are key in the synthesis of various organic compounds .

Pharmacokinetics

It is known that the trifluoromethoxy group can confer increased stability and lipophilicity to compounds , which could potentially impact the bioavailability of 2-(Trifluoromethoxy)anisole.

Result of Action

It is known to be involved in sm cross-coupling reactions , which are crucial for the formation of carbon–carbon bonds in the synthesis of various organic compounds .

Action Environment

It is known that the compound is a flammable liquid , suggesting that its stability and reactivity could be influenced by environmental conditions such as temperature and the presence of ignition sources .

Biochemische Analyse

Biochemical Properties

2-(Trifluoromethoxy)anisole plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The trifluoromethoxy group enhances the compound’s stability and lipophilicity, which can influence its interaction with biological membranes and proteins. Studies have shown that this compound can interact with cytochrome P450 enzymes, affecting their catalytic activity. This interaction is primarily due to the compound’s ability to modulate the enzyme’s active site, leading to either inhibition or activation of enzymatic reactions .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation. Additionally, it can alter gene expression profiles by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The trifluoromethoxy group can form hydrogen bonds and van der Waals interactions with amino acid residues in proteins, influencing their conformation and activity. This compound has been shown to inhibit certain enzymes by binding to their active sites, thereby preventing substrate access. Conversely, it can also activate enzymes by inducing conformational changes that enhance their catalytic efficiency .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is relatively stable under ambient conditions, but its activity can diminish over prolonged periods due to gradual degradation. Long-term studies have indicated that this compound can have sustained effects on cellular function, including prolonged modulation of enzyme activity and gene expression. These temporal effects are crucial for understanding the compound’s potential in therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can exhibit beneficial effects, such as enhanced enzyme activity and improved cellular function. At higher doses, it may induce toxic or adverse effects, including cellular stress and apoptosis. Studies in animal models have shown that there is a threshold dose beyond which the compound’s effects become detrimental, highlighting the importance of dosage optimization in therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites that can further interact with cellular components. These metabolic interactions can influence the overall metabolic profile of cells, affecting processes such as energy production and biosynthesis .

Eigenschaften

IUPAC Name |

1-methoxy-2-(trifluoromethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F3O2/c1-12-6-4-2-3-5-7(6)13-8(9,10)11/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUXDRFWDZPJPPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10380406 | |

| Record name | 2-(Trifluoromethoxy)anisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10380406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

261952-22-1 | |

| Record name | 1-Methoxy-2-(trifluoromethoxy)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=261952-22-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Trifluoromethoxy)anisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10380406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

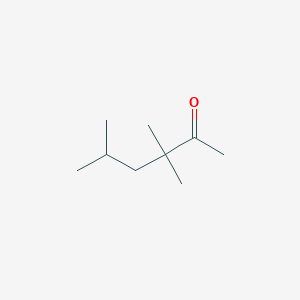

![4-[3-(4-Methylphenyl)-3-oxo-1-propenyl]phenyl pivalate](/img/structure/B1350993.png)

![5-[(3-Bromo-4-hydroxyphenyl)methylidene]-3-(4-methoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B1351005.png)

![1-[2-Nitro-4-(trifluoromethyl)phenyl]pyrrolidine](/img/structure/B1351020.png)

![N-[2-nitro-4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B1351021.png)